molecular formula C9H6ClN3 B13484154 4-chloro-7-(prop-2-yn-1-yl)-7H-pyrrolo[2,3-d]pyrimidine

4-chloro-7-(prop-2-yn-1-yl)-7H-pyrrolo[2,3-d]pyrimidine

Cat. No.: B13484154
M. Wt: 191.62 g/mol
InChI Key: LVYSXDGSKIVICS-UHFFFAOYSA-N
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Description

4-chloro-7-(prop-2-yn-1-yl)-7H-pyrrolo[2,3-d]pyrimidine is a heterocyclic compound that features a pyrrolo[2,3-d]pyrimidine core with a chlorine atom at the 4-position and a prop-2-yn-1-yl group at the 7-position

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-chloro-7-(prop-2-yn-1-yl)-7H-pyrrolo[2,3-d]pyrimidine typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 4-chloro-7H-pyrrolo[2,3-d]pyrimidine with propargyl bromide in the presence of a base such as potassium carbonate. The reaction is usually carried out in an organic solvent like dimethylformamide (DMF) at elevated temperatures to facilitate the formation of the desired product.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, using continuous flow reactors, and ensuring the availability of high-purity starting materials to achieve efficient and cost-effective production.

Chemical Reactions Analysis

Types of Reactions

4-chloro-7-(prop-2-yn-1-yl)-7H-pyrrolo[2,3-d]pyrimidine can undergo various chemical reactions, including:

    Substitution Reactions: The chlorine atom at the 4-position can be substituted with other nucleophiles.

    Cycloaddition Reactions: The prop-2-yn-1-yl group can participate in cycloaddition reactions, such as the Huisgen 1,3-dipolar cycloaddition to form triazoles.

    Oxidation and Reduction Reactions: The compound can undergo oxidation or reduction under appropriate conditions, leading to the formation of different derivatives.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include nucleophiles like amines or thiols, often in the presence of a base.

    Cycloaddition Reactions: Copper(I) catalysts are frequently used for cycloaddition reactions involving the prop-2-yn-1-yl group.

    Oxidation and Reduction Reactions: Oxidizing agents like potassium permanganate or reducing agents like sodium borohydride can be used.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted pyrrolo[2,3-d]pyrimidines, while cycloaddition reactions can produce triazole derivatives.

Mechanism of Action

The mechanism of action of 4-chloro-7-(prop-2-yn-1-yl)-7H-pyrrolo[2,3-d]pyrimidine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit certain enzymes by binding to their active sites, thereby blocking substrate access and reducing enzyme activity . The exact pathways and targets depend on the specific application and the biological context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-chloro-7-(prop-2-yn-1-yl)-7H-pyrrolo[2,3-d]pyrimidine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties

Biological Activity

4-Chloro-7-(prop-2-yn-1-yl)-7H-pyrrolo[2,3-d]pyrimidine is a heterocyclic compound belonging to the pyrrolo[2,3-d]pyrimidine family. Its unique structure, characterized by a chlorine atom at the 4-position and a prop-2-yn-1-yl substituent at the 7-position, contributes to its diverse biological activities. This article explores its potential therapeutic applications, particularly in cancer treatment, antiviral activity, and other biological interactions.

The molecular formula of this compound is C₈H₈ClN₃. The compound is soluble in organic solvents and can undergo various synthetic reactions, including nucleophilic substitution and cycloaddition reactions, which are essential for developing derivatives with enhanced biological properties .

Anticancer Properties

Research indicates that this compound exhibits significant antiproliferative effects against various cancer cell lines. The mechanism of action often involves the inhibition of specific kinases crucial for cancer cell survival and proliferation. For instance, derivatives of this compound have shown promising results in inhibiting Akt pathways, which are frequently dysregulated in cancers .

Table 1: Anticancer Activity of this compound Derivatives

CompoundIC50 (nM)Cancer Cell Line
Derivative A18.0LNCaP
Derivative B21.3PC-3

These derivatives were optimized from initial leads and demonstrated improved potency compared to earlier compounds .

Antiviral Activity

The compound has also been evaluated for its antiviral properties. Similar pyrrolo[2,3-d]pyrimidine derivatives have shown potential in targeting viral infections by inhibiting viral replication mechanisms. The specific pathways targeted include those involved in viral entry and replication .

Anti-inflammatory Effects

In addition to its anticancer and antiviral activities, this compound has been investigated for anti-inflammatory properties. Studies suggest that it may modulate inflammatory pathways, making it a candidate for treating inflammatory diseases .

The biological activity of this compound is largely attributed to its ability to interact with various biological targets. Interaction studies often utilize techniques such as:

  • Molecular Docking : To predict binding affinities with target proteins.
  • Kinase Inhibition Assays : To evaluate the effectiveness against specific kinases involved in cancer progression.

These methods provide insights into how structural modifications can enhance or diminish biological activity .

Case Studies

Several case studies highlight the efficacy of 4-chloro-7-(prop-2-yn-1-yli)-7H-pyrrolo[2,3-d]pyrimidine in preclinical settings:

  • Study on Antiproliferative Effects : A study demonstrated that the compound inhibited cell proliferation in multiple cancer types with varying degrees of potency.
  • Antiviral Efficacy Assessment : In vitro studies revealed that certain derivatives significantly reduced viral load in infected cell lines.

Properties

Molecular Formula

C9H6ClN3

Molecular Weight

191.62 g/mol

IUPAC Name

4-chloro-7-prop-2-ynylpyrrolo[2,3-d]pyrimidine

InChI

InChI=1S/C9H6ClN3/c1-2-4-13-5-3-7-8(10)11-6-12-9(7)13/h1,3,5-6H,4H2

InChI Key

LVYSXDGSKIVICS-UHFFFAOYSA-N

Canonical SMILES

C#CCN1C=CC2=C1N=CN=C2Cl

Origin of Product

United States

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